4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Übersicht
Beschreibung
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The key steps often include nucleophilic substitutions and cyclization reactions that yield the desired tetrahydropyrido-pyridazine framework. For example, one method involves the reaction of 4-piperidone derivatives with glyoxylic acid and hydrazine under solvent-free conditions to achieve high yields of the target compound .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, its structural analogs have shown promising results as inhibitors of monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters .
Pharmacological Profiles
- Inhibitory Activity : The compound has been evaluated for its inhibitory action against MAO-A and MAO-B. Specific derivatives have demonstrated IC50 values in the low micromolar range, indicating significant potency as MAO inhibitors .
- Cytotoxicity : In vitro studies using fibroblast cell lines (L929) have shown varying degrees of cytotoxicity among different derivatives. Notably, some compounds exhibited minimal toxicity at therapeutic concentrations while effectively inhibiting target enzymes .
- Antitumor Activity : The biological evaluation in human tumor xenograft models has indicated that certain derivatives can inhibit tumor growth in models such as glioblastoma and prostate cancer. This suggests potential applications in oncology .
Study 1: MAO Inhibition
A study focusing on pyridazinone derivatives found that specific substitutions on the pyridazine ring significantly enhanced MAO-B inhibition. For example, a derivative with a bromo substitution exhibited an IC50 value of 0.013 µM against MAO-B while maintaining selectivity over MAO-A .
Study 2: Anticancer Effects
Research involving human tumor xenograft models demonstrated that compounds derived from the tetrahydropyrido framework could inhibit tumor growth effectively. These compounds were tested against various cancer types and showed promise as therapeutic agents due to their ability to target multiple signaling pathways involved in cancer progression .
Data Tables
Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
---|---|---|---|
T6 | MAO-B | 0.013 | 120.8 |
T3 | MAO-B | 0.039 | 107.4 |
T6 | Cytotoxicity | >120 | N/A |
Eigenschaften
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQFCRZRFBWOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.